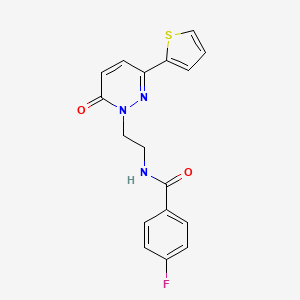

4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Description

4-Fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a pyridazinone derivative featuring a thiophen-2-yl substituent at the 3-position of the pyridazinone core. The compound is linked via an ethyl group to a 4-fluorobenzamide moiety, which introduces both aromatic and electron-withdrawing characteristics. Pyridazinone derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition and antiproliferative effects. This compound’s structural uniqueness lies in its combination of a sulfur-containing heterocycle (thiophene) and fluorinated benzamide, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

4-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c18-13-5-3-12(4-6-13)17(23)19-9-10-21-16(22)8-7-14(20-21)15-2-1-11-24-15/h1-8,11H,9-10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGBWNYZBUIXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the thiophene ring and the fluorobenzamide moiety. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

The pyridazinone scaffold is a common feature in many bioactive molecules. Key structural variations among analogues include substitutions on the pyridazinone ring, modifications to the amide linker, and aromatic substituents. Below is a comparative analysis of select compounds (Table 1):

Table 1. Structural and Physicochemical Comparison of Pyridazinone Derivatives

Substituent Effects on Pyridazinone Ring

- Thiophen-2-yl vs.

- Piperazinyl Substituents (): Compounds 15 and 16 feature 4-(4-chlorophenyl)piperazinyl groups, which enhance solubility and receptor interaction via nitrogen lone pairs.

Amide Linker and Aromatic Modifications

- Benzamide vs.

- Sulfonamide Analogue (): Replacing benzamide with sulfonamide () increases acidity and hydrogen-bond acceptor capacity, which may alter target binding.

- Fluorine Position: The 4-fluoro substitution in the target compound versus 2-fluoro in ’s derivative modulates electronic effects (e.g., dipole moments) and steric interactions.

Physicochemical and Spectroscopic Trends

- Melting Points: Acetohydrazides () exhibit higher melting points (200–240°C) due to intermolecular hydrogen bonding, whereas benzamide derivatives like TD-1b () melt at lower temperatures (124–126°C).

- Spectral Data: The target compound’s benzamide group would likely show a characteristic NH peak near δ 10.3 ppm in 1H NMR (as seen in TD-1b). IR spectra of hydrazide derivatives confirm C=O stretches near 1675 cm⁻¹.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, and how can they be methodologically addressed?

- Answer : The synthesis involves multi-step reactions requiring precise control of:

- Cyclization : Formation of the pyridazinone core via hydrazine and α,β-unsaturated carbonyl precursors under reflux conditions .

- Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzamide and ethyl-pyridazinone moieties .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency but require rigorous drying to avoid hydrolysis .

- Catalysts : Palladium catalysts for Suzuki-Miyaura coupling to introduce the thiophene group .

- Critical step : Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the final compound with >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to verify fluorine substitution (δ ~-110 ppm for F NMR) and amide bond formation .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., m/z 361.37 for CHFNOS) .

- X-ray crystallography : SHELX software for resolving crystal structures, particularly to analyze π-π stacking between thiophene and pyridazinone rings .

Q. What preliminary assays are recommended to screen its biological activity?

- Answer :

- Enzyme inhibition : Test against kinases or phosphodiesterases (PDEs) using fluorescence-based assays (e.g., PDE4B inhibition IC measurements) .

- Cellular assays : MTT viability tests on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiophene-pyridazinone coupling step?

- Answer :

- Catalyst optimization : Replace Pd(PPh) with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to reduce side reactions .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .

- Additives : Use silver salts (AgCO) to stabilize intermediates and improve regioselectivity .

Q. What strategies resolve contradictions in reported IC values across different studies?

- Answer :

- Standardize assay conditions : Control pH (7.4), temperature (37°C), and DMSO concentration (<0.1%) .

- Data normalization : Use reference inhibitors (e.g., rolipram for PDE4) to calibrate inter-lab variability .

- Meta-analysis : Compare structural analogs (e.g., 2,6-difluoro derivatives) to identify substituent effects on potency (see table below) :

| Compound | IC (μM) | Target |

|---|---|---|

| 4-Fluoro derivative | 0.40 | PDE4B |

| 2,6-Difluoro analog | 0.10 | PDE4B |

| Trifluoromethyl derivative | 0.50 | Kinase X |

Q. How can poor solubility in aqueous buffers be mitigated for in vivo studies?

- Answer :

- Prodrug design : Introduce phosphate or PEG groups at the ethyl linker to enhance hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve bioavailability .

- Co-solvents : Use cyclodextrin complexes or Cremophor EL to stabilize the compound in PBS .

Q. What computational methods predict binding modes with biological targets?

- Answer :

- Molecular docking : AutoDock Vina to model interactions with PDE4B’s catalytic pocket (key residues: Gln-443, Asp-318) .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of hydrogen bonds with the benzamide carbonyl .

- QSAR modeling : Use MOE descriptors to correlate fluorine position with inhibitory activity (R > 0.85) .

Methodological Notes

- Contradictory data : Always validate findings using orthogonal techniques (e.g., SPR alongside enzyme assays) .

- Advanced characterization : Combine differential scanning calorimetry (DSC) and powder XRD to study polymorphic forms .

- Ethical sourcing : Avoid suppliers like BenchChem; prioritize PubChem or peer-reviewed synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.